N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-bromophenyl group and at position 2 with a 4-butylcyclohexane-1-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3OS/c1-2-3-4-13-5-7-14(8-6-13)17(24)21-19-23-22-18(25-19)15-9-11-16(20)12-10-15/h9-14H,2-8H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZYYHRRLIUXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazide derivatives with bromophenyl acetic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide involves its interaction with various molecular targets and pathways:
DNA Replication: The thiadiazole ring can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparison of Thiadiazole-Based Analogs
- Substituent Effects: The target compound’s 4-bromophenyl group contrasts with sulfur-linked substituents (e.g., benzylthio or chlorobenzylthio) in analogs. Bromine’s higher electronegativity and larger atomic radius compared to chlorine or methoxy groups may enhance halogen bonding interactions in biological systems . The 4-butylcyclohexane carboxamide moiety is distinct from the phenoxy acetamide groups in analogs.
Synthetic Efficiency :
Functional Comparison with Tetrazole-Based Analogs
highlights N-5-tetrazolyl-N′-arylacylurea derivatives (e.g., 2j with a p-bromophenyl group), which share a brominated aromatic system but differ in heterocycle core (tetrazole vs. thiadiazole) and amide linkage (acylurea vs. carboxamide) .
- Biological Activity :
- Compound 2j in exhibits plant growth regulation activity , attributed to its acylurea-tetrazole framework. In contrast, thiadiazole derivatives (e.g., analogs) are often explored for antimicrobial or anticancer properties, though the target compound’s bioactivity remains unspecified .
- The tetrazole ring’s high dipole moment and hydrogen-bonding capacity may favor interactions with plant hormone receptors, whereas the thiadiazole core’s sulfur atom could facilitate redox-mediated mechanisms .
Methodological Considerations for Structural Analysis
emphasizes the use of SHELX software for crystallographic refinement, a tool widely employed for small-molecule structure determination.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18BrN3OS
- Molar Mass : 416.33 g/mol
- CAS Number : 328561-04-2
The compound's biological activity is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with a thiadiazole moiety exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances this activity by increasing lipophilicity, allowing better penetration through microbial membranes.
- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent bactericidal effects.
Case Study 2: Anticancer Activity
In a recent experimental study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed promising anticancer properties. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the established synthetic routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions, as seen in analogous syntheses of thiadiazole-containing compounds .
- Step 2: Introduction of the 4-bromophenyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if intermediates permit).
- Step 3: Attachment of the 4-butylcyclohexane carboxamide moiety via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Optimization Tips : - Use copper(I) iodide as a catalyst for cyclization steps to improve yield (as demonstrated in triazole syntheses ).
- Purify intermediates via column chromatography or recrystallization to minimize side products.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent integration and stereochemistry. For example, the cyclohexane ring’s axial/equatorial protons show distinct splitting patterns .
- X-ray Crystallography : Resolves absolute configuration and bond geometries, as applied to structurally related thiadiazoles .
- IR Spectroscopy : Validates amide (C=O stretch ~1650–1700 cm) and thiadiazole (C-S-C stretch ~650 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in IC values may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter enzyme activity. Standardize protocols across studies.
- Compound Purity : Validate purity via HPLC (>95%) to exclude impurities affecting bioactivity .
- Structural Analogues : Compare inhibition profiles with derivatives (e.g., replacing the 4-bromophenyl group with 4-chlorophenyl) to identify substituent-specific effects .
Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
- Substituent Modification :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like carbonic anhydrase .
- Biological Testing : Screen derivatives in enzyme inhibition assays (e.g., fluorometric assays for HDACs) and compare IC values (Table 1).
Table 1 : Example SAR Data for Analogues
| Derivative Structure | Enzyme Target | IC (µM) | Reference |
|---|---|---|---|
| 4-Chlorophenyl variant | Carbonic Anhydrase | 0.85 | |
| Methoxy-substituted phenyl | HDAC | 2.3 |
Q. What challenges exist in reproducing synthesis protocols, and how can they be mitigated?
- Scale-Up Issues : Exothermic reactions (e.g., cyclization) may require controlled temperature gradients. Use microreactors for improved heat dissipation .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2–1.5 equiv of sodium azide in cycloaddition steps) to minimize unreacted intermediates .
- Stability : Store the compound under inert gas (argon) at −20°C to prevent oxidation of the thiadiazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
